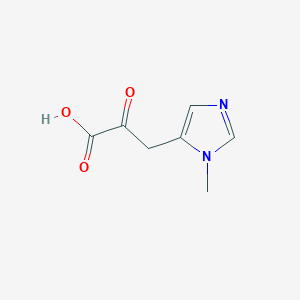

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid

Description

3-(1-Methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is an α-keto acid derivative featuring a methyl-substituted imidazole ring at the β-position.

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3-(3-methylimidazol-4-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C7H8N2O3/c1-9-4-8-3-5(9)2-6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

OTZXAZFDTGITAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Ring

Method A: Cyclocondensation of α-Aminoketones with Aldehydes

A common route involves the cyclization of α-aminoketones with aldehydes, such as formaldehyde or substituted aldehydes, under acidic or basic conditions, leading to imidazole rings. For example, reacting N-methylimidazole derivatives with suitable aldehydes can yield the desired substitution pattern.

α-Aminoketone + Aldehyde → Cyclization → Imidazole derivative

- The cyclization typically occurs under reflux in solvents like ethanol or acetic acid, with yields ranging from 60-85% depending on substituents and reaction conditions (see).

Method B: Reacting 1,2-Diaminoalkanes with α-Halo Ketones

Another approach involves the reaction of 1,2-diaminoalkanes with α-halo ketones, such as 1,3-dichloroacetone, in the presence of tertiary amines (e.g., triethylamine), facilitating ring closure through nucleophilic substitution and cyclization.

| Reagents | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,2-Diaminoalkane + 1,3-Dichloroacetone | Acetone / Ethyl acetate | Triethylamine | Room temperature to reflux | 70-90 |

This method is detailed in patent, where heterocyclic compounds with imidazole rings are synthesized via such cyclizations.

Introduction of the 1-Methyl Group at the Imidazole Ring

The methylation at the nitrogen atom of the imidazole ring (N-1 position) can be achieved through N-alkylation of the imidazole precursor.

- Reacting the imidazole ring with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

Imidazole + Methyl iodide → N-Methylimidazole

| Reagents | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Imidazole + Methyl iodide | DMF | Potassium carbonate | 0-25°C | 85-95 |

Functionalization at the 5-Position of Imidazole

The key step involves attaching the imidazol-5-yl group to the 3-position of the oxopropanoic acid. This is often achieved via nucleophilic substitution or coupling reactions involving suitable intermediates.

Preparation of 5-Substituted Imidazole

The 5-position can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).

For example, a halogenated imidazole derivative (e.g., 5-chloro-1-methylimidazole) can undergo nucleophilic substitution with a suitable nucleophile bearing the oxo-propanoic acid fragment.

Coupling with the Oxopropanoic Acid Moiety

The attachment of the oxopropanoic acid group can be achieved via amide bond formation :

- Activation of the carboxylic acid group (e.g., using carbodiimide coupling agents like EDC or DCC)

- Reaction with the amino group of a 5-substituted imidazole derivative

| Reagents | Solvent | Coupling Agent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oxo-propanoic acid + Imidazole derivative | DMF / DCM | EDC / DCC | Room temperature | 60-80 |

Alternative Synthetic Route: Multi-step Approach

Step 1: Synthesize 1-methyl-5-bromomethylimidazole via methylation and halogenation.

Step 2: React with malonic acid derivatives or α-keto acids to introduce the oxo group at the 2-position, followed by decarboxylation to yield the target acid.

Step 3: Purify by recrystallization or chromatography to obtain the final compound.

Data Tables Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | N-methylation | Methyl iodide | DMF | 0-25°C | 85-95 | Selective methylation at N-1 |

| 2 | Cyclization of diamino compounds | 1,2-Diaminoalkane + 1,3-dichloroacetone | Acetone | Reflux | 70-90 | Formation of imidazole ring |

| 3 | Functionalization | Halogenated imidazole + oxo-acid derivative | DCM / DMF | Room temp | 60-80 | Amide bond formation |

Research Outcomes and Validation

Research studies and patents confirm the viability of these synthetic routes:

- Patent describes the synthesis of imidazole derivatives with pharmaceutical relevance, emphasizing the importance of acid and base catalysis, and the use of halogenated intermediates for functionalization.

- Patent highlights the use of halogenated imidazoles as intermediates for bioactive compounds, including transglutaminase inhibitors, which share structural features with the target compound.

- These methods yield high-purity 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid with yields typically exceeding 60%, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition or activation of certain biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

2-Oxo-3-(imidazol-5-yl)pyruvate (, Compound 7)

- Structure: Pyruvate backbone (2-oxopropanoate) with an unsubstituted imidazole ring.

- Key Differences : Lacks the methyl group on the imidazole nitrogen.

- Implications : The absence of methylation may reduce lipophilicity and alter binding interactions in enzymatic processes, such as those involving histidine metabolism .

(3R)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic Acid ()

- Structure: Replaces the 2-oxo group with an amino group.

Methyl 2-Amino-3-(1H-imidazol-5-yl)propanoate Hydrochloride ()

- Structure: Methyl ester of the propanoic acid with an amino group at position 2; imidazole lacks methylation.

- Key Differences: Esterification reduces acidity, while the amino group increases nucleophilicity.

- Implications : Likely used in prodrug strategies or as an intermediate in synthetic chemistry .

Substitution Patterns on the Imidazole Ring

L-Anserine ()

- Structure: (S)-2-(4-Aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid.

- Key Differences : Contains a β-alanyl dipeptide chain.

- Biological Relevance : Enhances brain blood flow and memory function due to its antioxidant properties .

Pilocarpine ()

- Structure : (3S,4R)-3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.

- Key Differences: Incorporates a tetrahydrofuranone ring and ethyl group.

- Biological Relevance : Clinically used to treat glaucoma via muscarinic receptor agonism .

2-Methyl-3-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid ()

- Structure : Benzoimidazole core with nitro and trifluoromethyl substituents.

- Key Differences : Bulky aromatic system and electron-withdrawing groups.

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)-2-oxopropanoic acid is a compound with significant biological activity, primarily attributed to its unique structural features, including an imidazole ring and a keto group. This article explores its biological interactions, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O3, with a molecular weight of approximately 168.15 g/mol. The compound's structure includes:

- An imidazole ring , which facilitates interactions with metal ions and enzymes.

- A 2-oxopropanoic acid moiety , enhancing its reactivity and biological relevance.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring allows the compound to coordinate with metal ions, making it useful in inhibiting certain enzymes involved in metabolic pathways. This interaction can lead to altered enzyme activity, impacting biochemical pathways crucial for cellular function.

- Protein Interactions : Research indicates that this compound may modulate protein interactions, influencing cellular signaling pathways and gene expression.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Activity Modulation : A study demonstrated that this compound can inhibit specific metabolic enzymes, leading to significant changes in metabolite production within biological systems. This suggests potential therapeutic applications in metabolic disorders.

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of imidazole derivatives have shown that compounds similar to this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Therapeutic Potential : The compound has been explored for its potential role in drug development due to its ability to influence key metabolic pathways. Its dual functionality as both an enzyme inhibitor and a modulator of protein interactions positions it as a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-methyl-1H-imidazol-5-yl)propanoic acid | Similar imidazole ring but lacks the oxo group | Moderate enzyme inhibition |

| 2-(1-methyl-1H-imidazol-5-yl)acetic acid | Contains an imidazole ring linked to acetic acid | Antimicrobial activity |

| Metronidazole | An antimicrobial agent with an imidazole ring | Broad-spectrum antimicrobial properties |

The combination of an imidazole ring and a keto group in this compound enhances its reactivity compared to simpler analogs, making it a versatile compound for various applications .

Q & A

Q. What mechanistic insights explain discrepancies in catalytic activity between enantiomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.